molecular formula C10H8ClF3O3 B4298277 methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate

methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate

Cat. No.: B4298277
M. Wt: 268.61 g/mol
InChI Key: IYWUFBFKKKLYDL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C10H8ClF3O3 It is characterized by the presence of a trifluoromethyl group, a chloro group, and a hydroxyphenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate typically involves the reaction of 4-hydroxybenzaldehyde with trifluoroacetic acid and thionyl chloride to form the corresponding trifluoromethylated intermediate. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives such as amides or thioesters.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of alcohols or reduced esters.

Scientific Research Applications

Methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with specific properties such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyphenyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O3/c1-17-8(16)9(11,10(12,13)14)6-2-4-7(15)5-3-6/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWUFBFKKKLYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)(C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate
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methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate
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methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate
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methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate
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methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate
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methyl 2-chloro-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoate

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